CGP60474
Overview
Description
CGP60474 is a potent inhibitor of cyclin-dependent kinases (CDKs) and protein kinase C (PKC). It is known for its high efficacy in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 value of 84 nM . This compound has shown significant potential as an anti-endotoxemic agent and is widely used in scientific research for its ability to inhibit various kinases .
Mechanism of Action
Mode of Action
The presence of a pyrimidinyl and a pyridinyl group suggests that it may interact with biological targets through hydrogen bonding or pi-stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structure, it could potentially interfere with pathways involving pyrimidine or pyridine metabolizing enzymes .
Pharmacokinetics
Its molecular weight (18565 g/mol) and calculated LogP suggest that it may have reasonable bioavailability . The compound’s boiling point (327.9°C) and flash point (152.1°C) suggest it is relatively stable under physiological conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Its stability under physiological conditions suggests it may be suitable for in vivo studies . .
Preparation Methods
The synthesis of CGP60474 involves several steps, including the formation of key intermediates and their subsequent reactions. The primary synthetic route includes the following steps:
Formation of Intermediate: The initial step involves the reaction of 3-chlorophenylamine with pyrimidine derivatives to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core structure of this compound.
Final Modifications: The final step involves modifications to introduce the desired functional groups, resulting in the formation of this compound.
Chemical Reactions Analysis
CGP60474 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
CGP60474 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
CGP60474 is unique in its ability to inhibit both CDKs and PKC with high potency. Similar compounds include:
Staurosporine: A potent inhibitor of PKC with a broad spectrum of kinase inhibition.
Epoxomicin: An inhibitor of proteasomes with some activity against CDKs.
Luminespib: A heat shock protein 90 (HSP90) inhibitor with some kinase inhibition properties.
Compared to these compounds, this compound is more selective for CDKs and PKC, making it a valuable tool for studying these kinases specifically .
Properties
IUPAC Name |
3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDTACKOAXKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167788 | |
Record name | CGP-60474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164658-13-3 | |
Record name | CGP-60474 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164658133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-60474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-60474 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IP6G5MLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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